molecular formula C13H9NO5 B6388887 5-(4-Carboxyphenyl)-6-hydroxynicotinic acid CAS No. 1261977-14-3

5-(4-Carboxyphenyl)-6-hydroxynicotinic acid

Cat. No.: B6388887
CAS No.: 1261977-14-3
M. Wt: 259.21 g/mol
InChI Key: GZQIVLBCOGWFNI-UHFFFAOYSA-N
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Description

5-(4-Carboxyphenyl)-6-hydroxynicotinic acid is an organic compound that belongs to the class of carboxylic acids and nicotinic acids This compound is characterized by the presence of a carboxyphenyl group attached to the nicotinic acid core, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Carboxyphenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common method includes the 1,3-dipolar cycloaddition of a carbomethoxyphenyl substituted porphyrin with an azomethine ylide, followed by hydrolysis under thermal acidic conditions

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Carboxyphenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxyl group can produce alcohols.

Scientific Research Applications

5-(4-Carboxyphenyl)-6-hydroxynicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Carboxyphenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The carboxyphenyl group can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and biological activity. The hydroxyl group can also form hydrogen bonds, affecting the compound’s solubility and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Carboxyphenyl)-6-hydroxynicotinic acid is unique due to its specific combination of carboxyphenyl and hydroxynicotinic acid moieties, which confer distinct chemical reactivity and potential biological activities. Its ability to form coordination complexes and participate in various chemical reactions makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

5-(4-carboxyphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-11-10(5-9(6-14-11)13(18)19)7-1-3-8(4-2-7)12(16)17/h1-6H,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQIVLBCOGWFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CNC2=O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687459
Record name 5-(4-Carboxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261977-14-3
Record name 5-(4-Carboxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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